molecular formula C13H13N3O3 B1453614 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1183598-53-9

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1453614
CAS No.: 1183598-53-9
M. Wt: 259.26 g/mol
InChI Key: YPCWZPSQJXALQH-UHFFFAOYSA-N
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Description

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol It is characterized by the presence of a benzoic acid moiety linked to a methoxypyrimidinyl group via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 4-methoxypyrimidine-2-amine with 3-(chloromethyl)benzoic acid under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxypyrimidinyl group, in particular, allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-[[(4-methoxypyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWZPSQJXALQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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